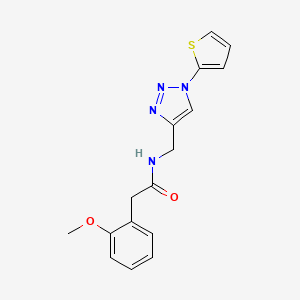
2-(2-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a part of a broader class of chemicals that exhibit a range of bioactivities and are of interest for their potential applications in various fields of science, particularly in medicinal chemistry. Compounds with similar structures have been synthesized and studied for their biological activities, including anticancer effects and as inhibitors for specific receptors.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic chemical structures and leading to more complex derivatives. For example, derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide have been synthesized through N-chloroacetylation and N-alkylation, characterized by 1H NMR, IR, and MS (Yang Jing, 2010). Similarly, modifications involving the replacement of acetamide groups with alkylurea have shown to retain antiproliferative activity and reduce toxicity (Xiao-meng Wang et al., 2015).
Molecular Structure Analysis
The crystal structure of related compounds reveals details about the arrangement of atoms and the spatial configuration, which is crucial for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been analyzed, providing insight into their linearly extended conformation and hydrogen bonding patterns (A. Camerman et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest or related structures can lead to the formation of new derivatives with potential biological activities. For example, the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, showcasing the compound's reactivity and potential for generating new molecules with unique properties (N. Lazareva et al., 2017).
Scientific Research Applications
Radiosynthesis and Safeners
Compounds similar to "2-(2-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide" may be used in radiosynthesis for studies on metabolism and mode of action of various compounds. For instance, research on chloroacetanilide herbicides and dichloroacetamide safeners utilized high specific activity compounds for metabolic studies (Latli & Casida, 1995).
Anticancer and Antimicrobial Activities
Analogues of triazolo and phthalazine compounds have been synthesized and evaluated for their potential anticancer and antimicrobial activities. This suggests that compounds with similar structural features could be researched for their efficacy in these areas (Kumar et al., 2019).
Herbicide Activity and Soil Interaction
Research into the soil reception, activity, and interaction with herbicides similar to the compound may provide insights into its potential applications in agricultural chemistry. Studies on acetochlor and other chloroacetanilide herbicides highlight the importance of soil properties and the presence of organic matter in determining herbicide efficacy and mobility (Banks & Robinson, 1986).
Silylation and Heterocyclic Chemistry
The interaction of similar compounds with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds suggests a potential area of research in the development of new materials or chemical intermediates (Lazareva et al., 2017).
Enzyme Inhibitory Activities
The synthesis of triazole analogues and their evaluation for enzyme inhibitory activities highlights another potential research avenue. Understanding how structurally similar compounds interact with enzymes such as carbonic anhydrase and cholinesterase could provide insights into therapeutic applications (Virk et al., 2018).
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-22-14-6-3-2-5-12(14)9-15(21)17-10-13-11-20(19-18-13)16-7-4-8-23-16/h2-8,11H,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQWTMAIHBGEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

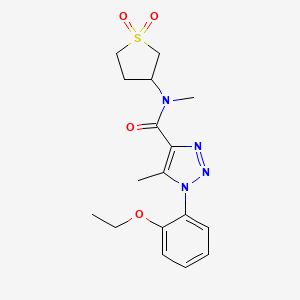


![[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine](/img/structure/B2494703.png)
![1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494705.png)
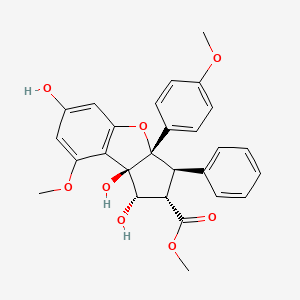
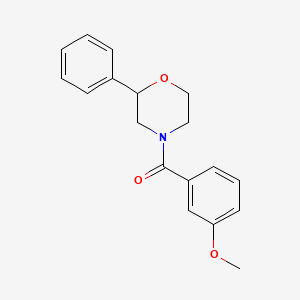
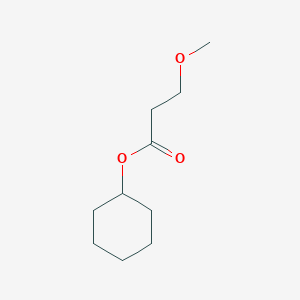

![2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole](/img/structure/B2494714.png)
![N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2494715.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2494719.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2494722.png)